
1-(4-Methyl-6-methoxy-quinolin-2-yl)-3-methyl-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring fused with a pyrazole ring. The presence of methoxy and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoline Ring: The quinoline ring can be synthesized through the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as methyl iodide and methanol.
Formation of Pyrazole Ring: The pyrazole ring is formed by the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinoline compounds .
Aplicaciones Científicas De Investigación
1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: These compounds also exhibit antimicrobial and anticancer activities but differ in their chemical structure and specific biological targets.
2-Hydroxyquinoline: This compound is known for its metal-chelating properties and is used in various industrial applications.
4-Methylquinoline: It is a simpler derivative with applications in the synthesis of more complex quinoline compounds.
The uniqueness of 1-(6-Methoxy-4-methylquinolin-2-yl)-3-methyl-1H-pyrazol-5-ol lies in its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
111784-25-9 |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
2-(6-methoxy-4-methylquinolin-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H15N3O2/c1-9-6-14(18-15(19)7-10(2)17-18)16-13-5-4-11(20-3)8-12(9)13/h4-8,17H,1-3H3 |
Clave InChI |
ANKBMRAVKFWRSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3C(=O)C=C(N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
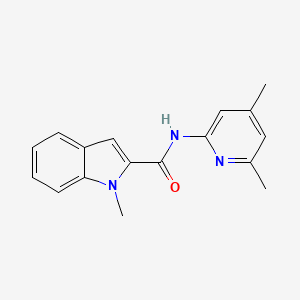
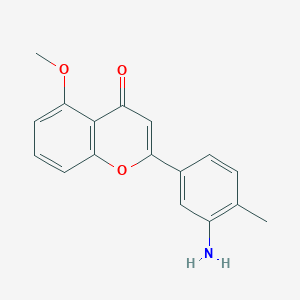

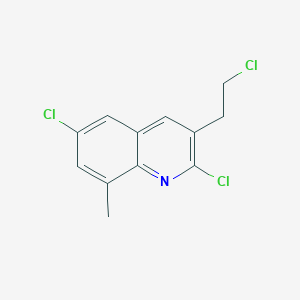
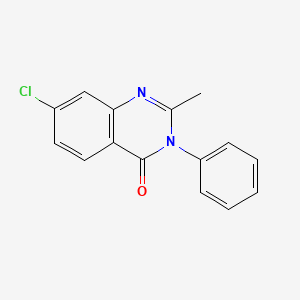

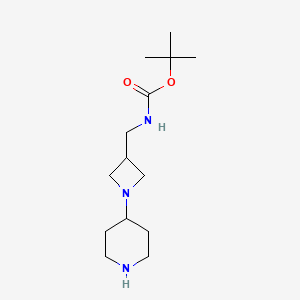
![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)

![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)
![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)

![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
